molecular formula C13H11NO2S B3095133 3-(2-(Methylthio)phenyl)isonicotinic acid CAS No. 1261913-08-9

3-(2-(Methylthio)phenyl)isonicotinic acid

Cat. No.: B3095133
CAS No.: 1261913-08-9
M. Wt: 245.30 g/mol
InChI Key: XOPYWYDGMXGZTP-UHFFFAOYSA-N
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Description

3-(2-(Methylthio)phenyl)isonicotinic acid is a derivative of isonicotinic acid, a pyridinecarboxylic acid with a phenylthioether substituent. The compound features a methylthio (-SMe) group at the 2-position of the phenyl ring, which is attached to the 3-position of the pyridine core. This substitution pattern introduces unique electronic and steric properties, distinguishing it from other isonicotinic acid derivatives. Methylthio groups are known to enhance lipophilicity and modulate electronic effects, which may influence solubility, reactivity, and bioactivity .

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-9(12)11-8-14-7-6-10(11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPYWYDGMXGZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-08-9
Record name 4-Pyridinecarboxylic acid, 3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261913-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Methylthio)phenyl)isonicotinic acid typically involves the reaction of 2-(methylthio)benzaldehyde with isonicotinic acid hydrazide under reflux conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-(Methylthio)phenyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

3-(2-(Methylthio)phenyl)isonicotinic acid features a methylthio group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activity.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of isonicotinic acid exhibit significant anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications in the isonicotinic acid structure can enhance cytotoxicity against breast cancer cells .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in preclinical studies. In a model of rheumatoid arthritis, it was observed that derivatives could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases .

Biological Studies

  • Enzyme Inhibition : this compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it was tested as a potential inhibitor of cyclooxygenase (COX), which plays a crucial role in inflammation and pain .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy was tested against Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent .

Materials Science

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors. Research has focused on its use as a building block for developing materials with enhanced charge transport capabilities, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated enhanced cytotoxicity against breast cancer cell lines when modified from isonicotinic acid derivatives .
Study 2Anti-inflammatory EffectsShowed significant reduction in pro-inflammatory cytokines in rheumatoid arthritis models .
Study 3Enzyme InhibitionIdentified as a potential COX inhibitor with implications for pain management .
Study 4Antimicrobial ActivityExhibited effectiveness against Staphylococcus aureus and E. coli .
Study 5Organic ElectronicsUtilized as a building block for high-performance organic semiconductors .

Mechanism of Action

The mechanism of action of 3-(2-(Methylthio)phenyl)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The methylthio group may play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2-(Methylthio)phenyl)isonicotinic acid with key analogs based on substituents, molecular formulas, and molecular weights:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound (Target) -SMe at phenyl 2-position C₁₃H₁₁NO₂S 269.30 (calculated) High lipophilicity (due to -SMe); moderate electron-donating effects
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid -NH-C₆H₄-CF₃ at pyridine 2-position C₁₃H₉F₃N₂O₂ 282.22 Electron-withdrawing -CF₃ group; potential hydrogen bonding via -NH
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid -F at phenyl 3-position; -OH at pyridine 2 C₁₂H₈FNO₃ 245.20 Polar due to -OH; acidic proton enhances solubility
3-Chloro-2-(trifluoromethyl)isonicotinic acid -Cl at pyridine 3; -CF₃ at pyridine 2 C₇H₃ClF₃NO₂ 225.55 Strong electron-withdrawing groups; likely low solubility in polar solvents
2-Chloro-5-(3-methylthiophenyl)isonicotinic acid -Cl at pyridine 2; -SMe at phenyl 3 C₁₃H₁₀ClNO₂S 279.74 Combines halogen and thioether effects; increased reactivity
2-(3-Methoxyphenyl)isonicotinic acid -OCH₃ at phenyl 3-position C₁₃H₁₁NO₃ 229.23 Electron-donating -OCH₃; moderate solubility in organic solvents

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The methylthio (-SMe) group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups like -CF₃ or -Cl . This difference impacts acidity; for example, the -OH group in 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid (pKa ~3-4) makes it more acidic than the target compound .
  • Lipophilicity :

    • The -SMe group increases lipophilicity (logP ~2.5 estimated) compared to -OCH₃ (logP ~1.8) or polar -OH . This property may enhance membrane permeability in biological systems.

Biological Activity

3-(2-(Methylthio)phenyl)isonicotinic acid (CAS No. 1261913-08-9) is a compound that belongs to the class of isonicotinic acid derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound includes a methylthio group attached to a phenyl ring, which is further linked to an isonicotinic acid moiety. This unique combination imparts specific chemical properties that are crucial for its biological interactions.

While the precise mechanism of action for this compound remains largely unexplored, related compounds in the isonicotinic acid family have been studied extensively. These compounds often act as prodrugs that require metabolic activation by bacterial enzymes, such as catalase, to exert their effects against pathogens like Mycobacterium tuberculosis .

Biochemical Pathways:

  • The compound may influence various biochemical pathways involved in cellular signaling and metabolism.
  • Isonicotinic acid derivatives are known for their anti-mycobacterial activity, suggesting potential applications in treating tuberculosis .

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MICs) comparable to established treatments .

CompoundMIC (μg/mL)Target Pathogen
N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide0.06M. tuberculosis H37Rv
N'-cyclohexylidenepyridine-4-carbohydrazide0.03M. tuberculosis H37Rv

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Similar compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies and Research Findings

  • Antitubercular Activity: A study evaluating various isonicotinic acid derivatives found that certain modifications significantly enhanced their activity against M. tuberculosis . This suggests that this compound could be a candidate for further exploration in this context.
  • Cholinesterase Inhibition: Related thiazolidinone compounds containing methylthio groups have demonstrated acetylcholinesterase (AChE) inhibitory activity, indicating potential implications for neurodegenerative diseases like Alzheimer's . This raises the possibility that this compound might also exhibit similar properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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